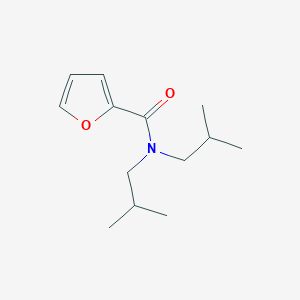
N,4-dimethyl-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,4-dimethyl-N-phenylbenzamide, also known as DPNB, is a chemical compound that belongs to the class of benzamide derivatives. It is a white crystalline powder that is soluble in organic solvents and is commonly used in scientific research. DPNB has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
N,4-dimethyl-N-phenylbenzamide has been extensively used in scientific research due to its unique properties. It has been used as a model compound for studying the mechanism of action of various drugs, including analgesics and anti-inflammatory agents. N,4-dimethyl-N-phenylbenzamide has also been used as a ligand in receptor binding assays to study the binding affinity of various receptors. In addition, N,4-dimethyl-N-phenylbenzamide has been used as a substrate for enzymes such as cytochrome P450, which is involved in drug metabolism.
Wirkmechanismus
The mechanism of action of N,4-dimethyl-N-phenylbenzamide is not fully understood. However, it is believed that N,4-dimethyl-N-phenylbenzamide acts as an inhibitor of various enzymes, including cytochrome P450 and cyclooxygenase. N,4-dimethyl-N-phenylbenzamide has also been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
N,4-dimethyl-N-phenylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in animal models. N,4-dimethyl-N-phenylbenzamide has also been shown to have anticonvulsant and antipsychotic effects. In addition, N,4-dimethyl-N-phenylbenzamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N,4-dimethyl-N-phenylbenzamide has several advantages as a research tool. It is a stable compound that can be easily synthesized and purified. N,4-dimethyl-N-phenylbenzamide is also relatively inexpensive compared to other research compounds. However, N,4-dimethyl-N-phenylbenzamide has some limitations. It has low solubility in water, which can make it difficult to use in aqueous solutions. In addition, N,4-dimethyl-N-phenylbenzamide has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on N,4-dimethyl-N-phenylbenzamide. One area of research is the development of more efficient synthesis methods to improve the yield of N,4-dimethyl-N-phenylbenzamide. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of N,4-dimethyl-N-phenylbenzamide in vivo. In addition, N,4-dimethyl-N-phenylbenzamide can be used as a starting point for the development of novel drugs with improved potency and selectivity. Finally, N,4-dimethyl-N-phenylbenzamide can be used as a tool to study the role of various enzymes and receptors in disease pathology.
Synthesemethoden
N,4-dimethyl-N-phenylbenzamide can be synthesized using a variety of methods, including the reaction of N-phenylbenzamide with dimethyl sulfate in the presence of a base, or the reaction of N-phenylbenzamide with dimethyl carbonate and a catalyst. The yield of N,4-dimethyl-N-phenylbenzamide can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Eigenschaften
Produktname |
N,4-dimethyl-N-phenylbenzamide |
|---|---|
Molekularformel |
C15H15NO |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
N,4-dimethyl-N-phenylbenzamide |
InChI |
InChI=1S/C15H15NO/c1-12-8-10-13(11-9-12)15(17)16(2)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI-Schlüssel |
JMKWPRLEPOROQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-methylpiperazine](/img/structure/B262101.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)


![3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B262112.png)
![Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B262122.png)



![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide](/img/structure/B262129.png)


![3,5-bis(difluoromethyl)-1-[(2-methyl-4-quinolinyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B262133.png)
